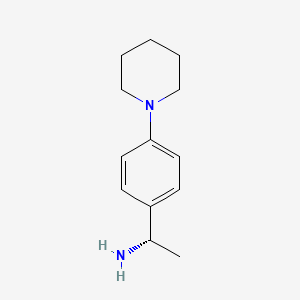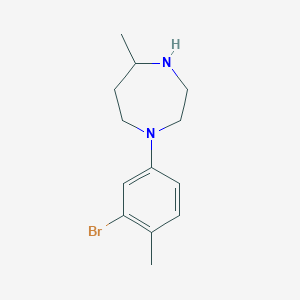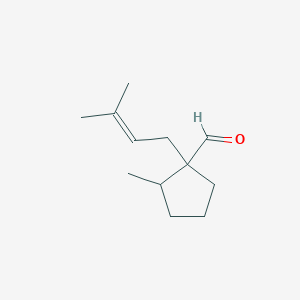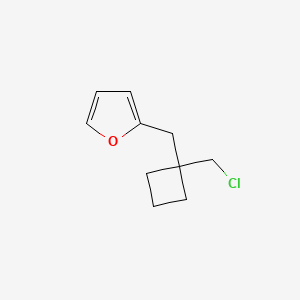
2-Amino-1-(trifluoromethyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a fluorinated organic compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclopentanol ring structure. It is a clear, pale liquid that is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods allows for the production of high-purity compounds suitable for various research applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(trifluoromethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-(trifluoromethyl)cyclopentan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(trifluoromethyl)cyclobutanol: This compound has a similar structure but with a cyclobutanol ring instead of a cyclopentanol ring.
2-Amino-1-(trifluoromethyl)cyclohexanol: This compound features a cyclohexanol ring, offering different steric and electronic properties.
Uniqueness
2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is unique due to its specific ring size and the presence of both an amino group and a trifluoromethyl group
Properties
Molecular Formula |
C6H10F3NO |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-amino-1-(trifluoromethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-1-2-4(5)10/h4,11H,1-3,10H2 |
InChI Key |
ZHXSHNYEYNFGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride](/img/structure/B13167611.png)
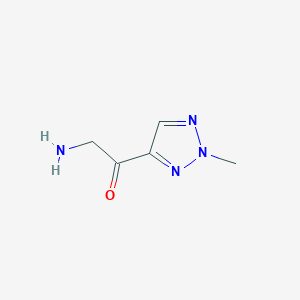
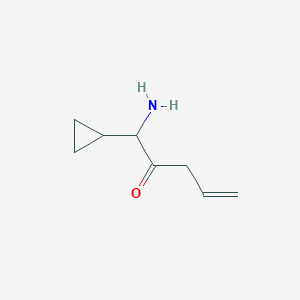
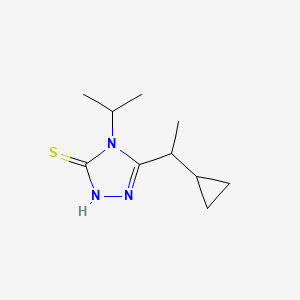
![1-[1-(Methylamino)cyclobutyl]propan-1-one](/img/structure/B13167639.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-4,4,4-trifluoro-3-hydroxybutanoic acid](/img/structure/B13167654.png)
![({[3-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13167655.png)
